![molecular formula C6H6N2O3 B1311512 Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 63001-30-9](/img/structure/B1311512.png)
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
Overview
Description
“Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” is a chemical compound with the molecular formula C6H6N2O3 . It is a carboxylic acid derivative and can be used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of “Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” and its analogues has been reported in the literature . These compounds were designed and synthesized as part of a series of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues .Molecular Structure Analysis
The molecular structure of “Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” consists of a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a methyl ester group and an oxo group . The InChI code for this compound is 1S/C6H6N2O3/c1-11-6(10)4-2-3-5(9)8-7-4/h2-3H,1H3,(H,8,9) .Physical And Chemical Properties Analysis
“Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” has a molecular weight of 154.12 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound is also characterized by a rotatable bond count of 2 .Scientific Research Applications
Pharmaceutical Research Inhibitors Development
“Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” may be investigated for its potential role in the development of enzyme inhibitors. Similar compounds have been evaluated for their inhibitory effects on matrix metalloproteinases (MMPs), which are involved in various diseases including cancer and arthritis .
Organic Synthesis Catalysts and Reagents
This compound could serve as a reagent or catalyst in organic synthesis processes. For example, related dihydropyrimidinones have been synthesized using similar compounds under specific conditions like ultrasound irradiation .
Chemical Optimization Reaction Conditions
Researchers might explore optimal reaction conditions for synthesizing highly functionalized derivatives of this compound, which could have various applications in chemical synthesis .
Medicinal Chemistry Xanthine Oxidase Inhibitors
It could be explored as a potential xanthine oxidase inhibitor, which is relevant in the treatment of hyperuricemia-associated diseases .
Mechanism of Action
Biochemical Pathways
A series of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues have been shown to exhibit anti-inflammatory activity, suggesting that this compound may influence inflammatory pathways .
Result of Action
Related compounds have been shown to decrease the release of tnf-α and il-6 in mouse and human cells, suggesting potential anti-inflammatory effects .
Future Directions
properties
IUPAC Name |
methyl 6-oxo-1H-pyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6(10)4-2-3-5(9)8-7-4/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYKVZJYIFOXTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429337 | |
Record name | METHYL 6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate | |
CAS RN |
63001-30-9 | |
Record name | METHYL 6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate in the synthesis of cinnolines?
A: Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate derivatives act as key starting materials in the described synthesis. Specifically, ethyl 1-aryl-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylates are reacted with nitrostyrene derivatives under visible light irradiation and in the presence of a base catalyst []. This leads to a cascade reaction involving C–H activation of the pyridazine methyl group and the nitrostyrene's –N═O function, ultimately forming the desired polyfunctionally substituted cinnolines.
Q2: What are the advantages of this synthetic method compared to previously reported methods for cinnoline synthesis?
A2: This novel synthetic method presents several advantages over traditional methods:
- Metal-Free Catalysis: The reaction utilizes visible light as the energy source and a base catalyst, eliminating the need for expensive and potentially toxic transition metal catalysts [].
- Increased Energy Efficiency: Utilizing visible light as the energy source offers a more sustainable and energy-efficient approach compared to traditional heating methods [].
- Mild Reaction Conditions: The reaction proceeds under mild conditions (room temperature, open air) compared to some previously reported methods requiring harsh acidic or basic conditions [].
- High Yields and Selectivity: The reported method provides excellent yields (90-95%) of the desired cinnoline products with high selectivity [].
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